molecular formula C11H9BrN2O B13286527 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13286527
M. Wt: 265.11 g/mol
InChI Key: TTXDXOBKQWTCLU-UHFFFAOYSA-N
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Description

3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzaldehyde moiety substituted with a bromine atom and a pyrazole ring, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: Formation of 3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.

    4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine atom.

    3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness

3-Bromo-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the methyl-substituted pyrazole ring, which confer distinct reactivity and biological activity .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-4-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3

InChI Key

TTXDXOBKQWTCLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

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